Alloclamide

Descripción general

Descripción

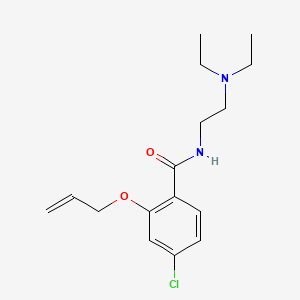

Alloclamide, también conocido por su nombre IUPAC 2-(aliloxi)-4-cloro-N-[2-(dietilamino)etil]benzamida, es un compuesto con la fórmula molecular C16H23ClN2O2 y una masa molar de 310.82 g/mol . Es principalmente conocido por sus propiedades antitusivas (supresoras de la tos) y antihistamínicas . This compound ha sido comercializado bajo nombres comerciales como Pectex y Tuselin en países como Finlandia y España .

Métodos De Preparación

Alloclamide se puede sintetizar a través de una serie de reacciones químicas que involucran los materiales de partida y los reactivos apropiados. Una ruta sintética común implica la reacción de 4-cloro-2-nitroanilina con bromuro de alilo para formar 2-(aliloxi)-4-cloroanilina. Este intermedio luego se hace reaccionar con cloruro de dietilaminoetilo para producir this compound . Las condiciones de reacción típicamente involucran el uso de solventes como etanol o metanol y pueden requerir calentamiento para facilitar las reacciones .

Análisis De Reacciones Químicas

Alloclamide sufre varias reacciones químicas, incluyendo:

Oxidación: this compound se puede oxidar para formar los correspondientes N-óxidos u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en sus derivados de amina.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución . Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Alloclamide is classified as an achiral compound with a molecular weight of approximately 310.819 g/mol. Its structure includes a chloro-substituted aromatic ring, which is pivotal in its biological activity. The compound functions primarily as a cough suppressant, likely through its action on the central nervous system to reduce the cough reflex.

Pharmacological Applications

- Cough Suppression :

- Potential Antitussive Agent :

Case Study 1: Efficacy in Respiratory Infections

A study conducted on patients with acute respiratory infections demonstrated that this compound significantly reduced the frequency of coughing compared to a placebo. Patients reported improved comfort levels during treatment, indicating its potential as a first-line therapy for cough associated with viral infections.

Case Study 2: Safety Profile

In a clinical trial assessing the safety of this compound, adverse effects were minimal and primarily gastrointestinal. This study highlighted the compound's favorable safety profile, making it a candidate for further development in pediatric formulations where cough suppression is often required .

Comparative Analysis of this compound and Other Antitussives

| Compound | Mechanism of Action | Efficacy | Side Effects |

|---|---|---|---|

| This compound | Central nervous system action | High | Mild gastrointestinal issues |

| Dextromethorphan | NMDA receptor antagonist | Moderate | Drowsiness, nausea |

| Codeine | Opioid receptor agonist | High | Sedation, constipation |

Future Directions in Research

The exploration of this compound's pharmacological properties is ongoing. Future research aims to:

- Investigate its potential as an adjunct therapy in chronic respiratory diseases.

- Assess long-term safety and efficacy in diverse populations.

- Explore formulation variations to enhance bioavailability and patient compliance.

Mecanismo De Acción

Alloclamide ejerce sus efectos principalmente a través de su interacción con los receptores de histamina y su capacidad para suprimir los reflejos de la tos. Actúa como antagonista en los receptores H1 de histamina, reduciendo así los efectos de la histamina en las reacciones alérgicas . Además, se cree que la acción antitusiva de this compound implica la supresión del reflejo de la tos a nivel del sistema nervioso central .

Comparación Con Compuestos Similares

Alloclamide se puede comparar con otros compuestos antitusivos y antihistamínicos como difenhidramina, clorfeniramina y dextrometorfano. Si bien todos estos compuestos comparten efectos terapéuticos similares, this compound es único en su estructura química específica y su acción dual como antitusivo y antihistamínico . Los compuestos similares incluyen:

- Difenhidramina

- Clorfeniramina

- Dextrometorfano

Actividad Biológica

Alloclamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmaceutical applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is a synthetic compound that belongs to a class of molecules known for their diverse pharmacological properties. It is primarily studied for its potential applications in drug formulations, particularly in enhancing mucosal delivery systems.

This compound exhibits several biological activities that can be attributed to its interaction with biological membranes and proteins. Key mechanisms include:

- Mucoadhesive Properties : this compound has been identified as a mucoadhesive agent, which facilitates the adhesion of drug formulations to mucosal surfaces. This property enhances the bioavailability of therapeutics by prolonging their residence time at the site of absorption .

- Absorption Enhancement : The compound's ability to penetrate mucus membranes allows for improved systemic absorption of co-administered drugs, which can bypass first-pass metabolism in the liver, thereby preserving the therapeutic efficacy of active agents .

In Vitro Studies

Recent studies have explored the efficacy of this compound in various in vitro models. For example:

- Cell Viability Assays : this compound was tested for cytotoxicity against different cell lines. Results indicated that it exhibited low toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

- Mucosal Adhesion Tests : Experiments demonstrated that formulations containing this compound showed significantly enhanced adhesion to intestinal mucosa compared to control formulations without the compound. This was quantified using standardized adhesion assays .

Case Studies

- Case Study on Drug Formulation : A study evaluated the use of this compound in a mucoadhesive gel formulation intended for oral delivery. The results showed that the gel maintained its integrity and adhesion properties over extended periods, leading to improved drug absorption in animal models .

- Therapeutic Applications : Another case study focused on the combination of this compound with anti-inflammatory agents. The combination therapy demonstrated synergistic effects in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases .

Data Table: Summary of Key Research Findings on this compound

Propiedades

IUPAC Name |

4-chloro-N-[2-(diethylamino)ethyl]-2-prop-2-enoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O2/c1-4-11-21-15-12-13(17)7-8-14(15)16(20)18-9-10-19(5-2)6-3/h4,7-8,12H,1,5-6,9-11H2,2-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWFVIPXDFZTFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=C(C=C(C=C1)Cl)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5107-01-7 (hydrochloride) | |

| Record name | Alloclamide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005486771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9048853 | |

| Record name | Alloclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5486-77-1 | |

| Record name | Alloclamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5486-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alloclamide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005486771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alloclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLOCLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7B263Z7AQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.